3-(Bromomethyl)-3-propylbicyclo[3.1.0]hexane
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Overview
Description
3-(Bromomethyl)-3-propylbicyclo[310]hexane is a bicyclic organic compound characterized by a bromomethyl group attached to a bicyclo[310]hexane scaffold
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-3-propylbicyclo[3.1.0]hexane can be achieved through several methods. One common approach involves the cyclopropanation of suitable precursors. For instance, the (3 + 2) annulation of cyclopropenes with aminocyclopropanes under photoredox catalysis using blue LED irradiation has been reported to yield bicyclo[3.1.0]hexanes . This method provides good yields and high diastereoselectivity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclopropanation reactions. These reactions are often catalyzed by palladium or other transition metals to ensure high efficiency and selectivity . The use of photoredox catalysts and blue LED irradiation is also employed to achieve the desired product in high yields .
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-3-propylbicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, such as the (3 + 2) annulation with cyclopropenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Cycloaddition Reactions: Cyclopropenes and aminocyclopropanes are used as reactants, with photoredox catalysts and blue LED irradiation.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: Various substituted derivatives of this compound.
Cycloaddition Reactions: Bicyclo[3.1.0]hexane derivatives with different substituents.
Oxidation and Reduction Reactions: Oxidized or reduced forms of the original compound.
Scientific Research Applications
3-(Bromomethyl)-3-propylbicyclo[3.1.0]hexane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-3-propylbicyclo[3.1.0]hexane involves its interaction with various molecular targets. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of new compounds with different biological activities . The bicyclic structure provides rigidity and stability, making it a valuable scaffold in drug design .
Comparison with Similar Compounds
Similar Compounds
- 3-(Bromomethyl)-3-methyl-6-oxabicyclo[3.1.0]hexane
- 1-Azabicyclo[3.1.0]hexane
- 3-(Bromomethyl)-3-[2-(3-bromophenoxy)ethyl]bicyclo[3.1.0]hexane
Uniqueness
3-(Bromomethyl)-3-propylbicyclo[3.1.0]hexane is unique due to its specific substitution pattern and the presence of a propyl group, which differentiates it from other similar bicyclic compounds. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H17Br |
---|---|
Molecular Weight |
217.15 g/mol |
IUPAC Name |
3-(bromomethyl)-3-propylbicyclo[3.1.0]hexane |
InChI |
InChI=1S/C10H17Br/c1-2-3-10(7-11)5-8-4-9(8)6-10/h8-9H,2-7H2,1H3 |
InChI Key |
REMNUCRFUJCGDU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CC2CC2C1)CBr |
Origin of Product |
United States |
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